2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) attached to the same carbon .Chemical Reactions of Esters Esters can undergo several reactions including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, either under acidic or basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid .
Scientific Research Applications
Synthetic Applications
Synthesis of Complex Molecules : The compound serves as a precursor or intermediate in the synthesis of complex molecules. For example, its structure allows for functionalization and coupling reactions, pivotal in constructing more complex molecular architectures. The ability of related esters to undergo various chemical transformations, such as Suzuki Cross-Coupling reactions, underscores their utility in synthetic organic chemistry. The Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates demonstrates the compound's potential in creating biaryls, which are core structures in many pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).
Material Science Applications
Photodegradation Studies : Compounds with similar structures are studied for their photodegradation behaviors, offering insights into environmental stability and degradation pathways. Such research is crucial for assessing the environmental impact of chemical compounds. The study on the Photodegradation of parabens, for instance, provides valuable information on the kinetics and by-products of degradation processes, which can be analogous to the environmental fate of "2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester" (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Pharmaceutical Research
Antimicrobial Activity : The structural motifs present in "this compound" are often explored for their potential biological activities. For example, related esters and derivatives have been synthesized and evaluated for antimicrobial activities, indicating the potential for the development of new antimicrobial agents. The synthesis and in vitro antimicrobial activity assays for novel cis/trans-but-2-enedioic acid esters highlight how structural modifications can impact biological activity, suggesting avenues for the design of compounds with enhanced antimicrobial properties (Ma, Rujin, Zeng, An, Song-shan, & Lijun, 2014).
Mechanism of Action
The mechanism of ester hydrolysis under acidic conditions involves the protonation of the carbonyl oxygen, which increases the reactivity of the ester, allowing a water molecule to attack and form a tetrahedral intermediate .
Physical and Chemical Properties of Esters Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between those of alkanes and alcohols . Small esters are usually colorless, volatile liquids with pleasant odors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLSXFFRAGMWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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